N-(2-morpholin-4-ylphenyl)prop-2-enamide N-(2-morpholin-4-ylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13070254
InChI: InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16)
SMILES: C=CC(=O)NC1=CC=CC=C1N2CCOCC2
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

N-(2-morpholin-4-ylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13070254

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-morpholin-4-ylphenyl)prop-2-enamide -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name N-(2-morpholin-4-ylphenyl)prop-2-enamide
Standard InChI InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16)
Standard InChI Key ZPNDNTVPERCMLR-UHFFFAOYSA-N
SMILES C=CC(=O)NC1=CC=CC=C1N2CCOCC2
Canonical SMILES C=CC(=O)NC1=CC=CC=C1N2CCOCC2

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, N-(2-morpholin-4-ylphenyl)prop-2-enamide, reflects its three key components:

  • A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).

  • A phenyl group substituted at the 2-position with the morpholine moiety.

  • A prop-2-enamide group (–NH–C(=O)–CH=CH₂) attached to the aromatic ring.

The SMILES string (C=CC(=O)NC1=CC=CC=C1N2CCOCC2) and InChIKey (ZPNDNTVPERCMLR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
IUPAC NameN-(2-morpholin-4-ylphenyl)prop-2-enamide
SMILESC=CC(=O)NC1=CC=CC=C1N2CCOCC2
InChIKeyZPNDNTVPERCMLR-UHFFFAOYSA-N

Synthesis and Reaction Optimization

Synthetic Strategies

The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide involves two primary steps:

  • Formation of the morpholine-substituted aniline:

    • Morpholine is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Acrylation of the aniline:

    • Propiolic acid derivatives or acryloyl chloride react with the aniline to form the enamide .

A notable method for enamide synthesis, reported by J. Am. Chem. Soc. (2021), employs LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) in diethyl ether to dehydrogenate amides selectively . This protocol achieves high yields (up to 94%) and exclusive E-stereochemistry, critical for biological activity .

Table 2: Optimized Reaction Conditions from Electrophilic Activation

ParameterOptimal Condition
BaseLiHMDS
SolventDiethyl ether
Temperature0°C to room temperature
Yield89–94%

Biological Activity and Mechanistic Insights

Pharmacophoric Features

The morpholine ring enhances solubility and membrane permeability, while the enamide group participates in hydrogen bonding with biological targets . Similar compounds, such as lazertinib (a third-generation EGFR inhibitor), leverage morpholine and enamide motifs for kinase inhibition .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s ability to interact with ATP-binding pockets of kinases positions it as a candidate for tyrosine kinase inhibitor (TKI) development . Modifications to the enamide’s α,β-unsaturated system could tune selectivity toward resistant mutations (e.g., EGFR T790M) .

Central Nervous System (CNS) Penetration

Morpholine-containing compounds often exhibit blood-brain barrier (BBB) penetration, suggesting potential in treating CNS malignancies or neurodegenerative disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator